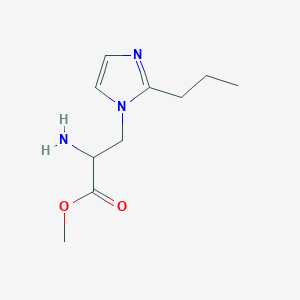
2-((1-(Aminomethyl)-4-propylcyclohexyl)oxy)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((1-(Aminomethyl)-4-propylcyclohexyl)oxy)ethan-1-ol is an organic compound with the molecular formula C12H25NO2 It is a derivative of cyclohexane, featuring an aminomethyl group and a propyl group attached to the cyclohexane ring, and an ethan-1-ol moiety connected via an ether linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(Aminomethyl)-4-propylcyclohexyl)oxy)ethan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 1-(aminomethyl)-4-propylcyclohexanol with ethylene oxide under basic conditions. The reaction proceeds as follows:
Reactants: 1-(aminomethyl)-4-propylcyclohexanol and ethylene oxide.
Conditions: The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium hydroxide.
Procedure: The reactants are mixed and heated to a temperature of around 60-80°C for several hours, allowing the ethylene oxide to react with the hydroxyl group of the cyclohexanol derivative, forming the desired ether linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
化学反応の分析
Types of Reactions
2-((1-(Aminomethyl)-4-propylcyclohexyl)oxy)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine or alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted cyclohexane derivatives.
科学的研究の応用
2-((1-(Aminomethyl)-4-propylcyclohexyl)oxy)ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic effects, including as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-((1-(Aminomethyl)-4-propylcyclohexyl)oxy)ethan-1-ol involves its interaction with specific molecular targets and pathways. The aminomethyl group can interact with biological receptors, potentially modulating their activity. The compound may also participate in hydrogen bonding and hydrophobic interactions, influencing its biological effects.
類似化合物との比較
Similar Compounds
2-((1-(Aminomethyl)-4-isopropylcyclohexyl)oxy)ethan-1-ol: Similar structure with an isopropyl group instead of a propyl group.
2-((1-(Aminomethyl)-4-methylcyclohexyl)oxy)ethan-1-ol: Contains a methyl group instead of a propyl group.
Uniqueness
2-((1-(Aminomethyl)-4-propylcyclohexyl)oxy)ethan-1-ol is unique due to its specific substitution pattern on the cyclohexane ring, which can influence its chemical reactivity and biological activity. The presence of both an aminomethyl group and a propyl group provides distinct properties compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C12H25NO2 |
|---|---|
分子量 |
215.33 g/mol |
IUPAC名 |
2-[1-(aminomethyl)-4-propylcyclohexyl]oxyethanol |
InChI |
InChI=1S/C12H25NO2/c1-2-3-11-4-6-12(10-13,7-5-11)15-9-8-14/h11,14H,2-10,13H2,1H3 |
InChIキー |
MGPJZPDISJVUNV-UHFFFAOYSA-N |
正規SMILES |
CCCC1CCC(CC1)(CN)OCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![8-(Tert-butoxycarbonyl)-3-cyano-8-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B13637707.png)


![2-({3-cyano-3-[(2E)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-oxopropyl}sulfanyl)acetic acid](/img/structure/B13637746.png)
![(2S)-6-Amino-2-({[6-({[(1S)-5-amino-1-carboxypentyl]carbamoyl}amino)hexyl]carbamoyl}amino)hexanoic acid](/img/structure/B13637753.png)


![3-[(Oxan-4-yloxy)methoxy]azetidine](/img/structure/B13637756.png)


